molecular formula C14H15ClN2O B2510141 N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251686-89-1

N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2510141
CAS No.: 1251686-89-1
M. Wt: 262.74
InChI Key: PQECAJKYTCQDPM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide is an organic compound that features a chlorophenyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the reaction of 2-chloroaniline with 4-bromobutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrrole under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted chlorophenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-N’-[2-(1H-pyrrol-1-yl)phenyl]thiourea: This compound shares structural similarities but contains a thiourea group instead of a butanamide group.

    N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide analogs: Various analogs with different substituents on the chlorophenyl or pyrrole rings.

Uniqueness

This compound is unique due to its specific combination of a chlorophenyl group and a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-12-6-1-2-7-13(12)16-14(18)8-5-11-17-9-3-4-10-17/h1-4,6-7,9-10H,5,8,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQECAJKYTCQDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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